Ethylenediaminetetraacetic acid dilithium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

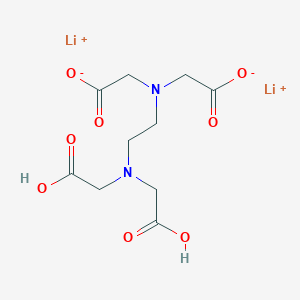

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDRBIJHLVNSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Li2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932569 | |

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-56-7 | |

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Dilithium Salt

Abstract

Ethylenediaminetetraacetic acid (EDTA) and its salts are ubiquitous in scientific research and pharmaceutical development, primarily for their ability to chelate divalent metal cations. While the disodium and dipotassium salts are most commonly employed, the dilithium salt of EDTA presents unique characteristics worthy of exploration. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications, particularly as an in vitro anticoagulant. By synthesizing established principles of coordination chemistry with practical, field-proven insights, this document serves as a vital resource for researchers considering the use of this specific chelating agent.

Introduction to Ethylenediaminetetraacetic Acid and its Salts

Ethylenediaminetetraacetic acid (EDTA) is a polyprotic aminopolycarboxylic acid renowned for its capacity to form stable, water-soluble complexes with a wide array of metal ions. This chelating ability is fundamental to its diverse applications, which include preventing oxidative degradation in pharmaceutical formulations, acting as an anticoagulant for blood specimens, and in chelation therapy for heavy metal poisoning.[1]

The efficacy of EDTA as a chelating agent is intrinsically linked to the pH of the solution, which dictates the protonation state of its four carboxyl and two amine groups. The fully deprotonated form, EDTA⁴⁻, is a hexadentate ligand, capable of forming six coordination bonds with a metal ion, creating a highly stable octahedral complex.[2]

While the free acid form of EDTA has low aqueous solubility, its salt forms, such as disodium EDTA and tetrasodium EDTA, are readily soluble in water.[3][4][5] The choice of the cation (e.g., sodium, potassium, lithium) can influence the salt's solubility, stability, and potential applications.

Chemical and Physical Properties of Dilithium EDTA

This compound (Dilithium EDTA) is the salt formed from the neutralization of two of the carboxylic acid groups of EDTA with lithium.

| Property | Value | Source(s) |

| Chemical Name | Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate | |

| Synonyms | Dilithium EDTA, EDTA Dilithium Salt, EDTA 2Li | |

| CAS Number | 14531-56-7 | |

| Molecular Formula | C₁₀H₁₄N₂O₈Li₂ | |

| Molecular Weight | 304.11 g/mol | |

| Appearance | White to off-white powder or crystals | [6] |

| Solubility | Expected to be soluble in water. Insoluble in most organic solvents.[7][8] | |

| Stability | Stable under normal storage conditions. Hygroscopic.[9] |

Chelation and Stability Constants

The primary function of Dilithium EDTA is its ability to chelate divalent and trivalent metal ions. The stability of these metal-EDTA complexes is described by the formation constant (Kf), with higher values indicating a more stable complex.[10][11] While specific stability constants for Dilithium EDTA are not extensively documented, the values are expected to be very similar to those of other EDTA salts, as the chelating action is performed by the EDTA⁴⁻ anion.

The stability of alkali metal-EDTA complexes is significantly lower than that of divalent and trivalent metal ions.[12] This is due to the lower charge density of alkali metal ions.[13] The logarithmic stability constant (log Kf) for Na⁺-EDTA is 1.86, and for K⁺-EDTA is 0.8.[14] The log Kf for Li⁺-EDTA is expected to be in a similar range, reflecting a weak interaction.

Synthesis and Purification

The synthesis of metal-EDTA salts can be achieved through several general methods. For Dilithium EDTA, a common and straightforward approach involves the reaction of EDTA free acid with a stoichiometric amount of a lithium base.

Proposed Synthesis from EDTA Free Acid and Lithium Hydroxide

This method is based on the acid-base neutralization reaction between the carboxylic acid groups of EDTA and lithium hydroxide.

Caption: Synthesis of Dilithium EDTA from EDTA free acid and Lithium Hydroxide.

Experimental Protocol:

-

Dissolution of EDTA: Suspend one mole of Ethylenediaminetetraacetic acid (H₄EDTA) in a suitable volume of deionized water. EDTA free acid has low water solubility, so a suspension will be formed.[3]

-

Addition of Lithium Hydroxide: Slowly add two molar equivalents of a concentrated aqueous solution of lithium hydroxide (LiOH) to the EDTA suspension with continuous stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Completion of Reaction: Continue stirring until all the EDTA has dissolved, indicating the formation of the more soluble dilithium salt. The pH of the resulting solution should be monitored and adjusted if necessary.

-

Purification: The product can be isolated by evaporation of the water, followed by washing with a solvent in which Dilithium EDTA is insoluble (e.g., ethanol or acetone) to remove any unreacted starting materials. The purified product should then be dried under vacuum.

A similar synthesis can be performed using lithium carbonate (Li₂CO₃), where one molar equivalent would be used, and the reaction would produce carbon dioxide gas.[15][16]

Analytical Techniques for Characterization and Quantification

Several analytical methods can be employed for the characterization and quantification of Dilithium EDTA.

Spectroscopic Methods

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of free EDTA in D₂O typically shows two singlets corresponding to the acetate-methylene and backbone-methylene protons.[17][18] Upon chelation with a metal ion, the chemical shifts and splitting patterns of these protons change in a predictable manner, which can confirm the formation of the lithium salt.[1][19][20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of Dilithium EDTA is expected to show characteristic absorption bands for the carboxylate groups (COO⁻), C-N bonds, and O-H bonds (from residual water). Comparison of the spectrum with that of EDTA free acid would show a shift in the carbonyl stretching frequency, indicating the deprotonation of the carboxylic acid groups.[12][21][22][23]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Since EDTA salts lack a strong chromophore, direct UV detection is challenging. A common approach for the quantification of EDTA is pre-column derivatization with a metal salt (e.g., ferric chloride or copper sulfate) to form a UV-active complex, which can then be separated and quantified by reverse-phase HPLC.[24][25][26][27]

Titrimetric Methods

-

Complexometric Titration: This is a classical method for determining the concentration of EDTA solutions. The Dilithium EDTA solution can be titrated against a standardized solution of a metal ion (e.g., Ca²⁺, Zn²⁺) for which a suitable metallochromic indicator is available.[28][29][30][31][32]

Caption: Workflow for the complexometric titration of Dilithium EDTA.

Applications in Research and Drug Development

The primary utility of EDTA salts in a research and drug development setting is their function as a chelating agent.

In Vitro Anticoagulant for Blood Collection

EDTA salts are the anticoagulant of choice for many hematological tests because they preserve the cellular components of blood.[4] They exert their anticoagulant effect by chelating calcium ions (Ca²⁺), which are essential for the blood coagulation cascade. The most commonly used EDTA salts for this purpose are dipotassium (K₂EDTA) and disodium (Na₂EDTA).

Dilithium EDTA can, in principle, serve the same function. The choice of cation can be critical in certain analytical procedures.

Comparison with Other Anticoagulants:

-

K₂EDTA and Na₂EDTA: These are the standards for most hematology applications. However, the presence of high concentrations of potassium or sodium can interfere with the measurement of these electrolytes in clinical chemistry assays.

-

Lithium Heparin: Heparin is another commonly used anticoagulant that works by potentiating the activity of antithrombin III.[6][25][33][34] Lithium heparin is often preferred for clinical chemistry tests because it introduces a cation (lithium) that is not routinely measured and is present in very low concentrations in the general population.[19] However, heparin can interfere with some PCR-based molecular diagnostic assays.

The potential advantage of Dilithium EDTA as an anticoagulant lies in its combination of the superior cell-preserving properties of EDTA with the introduction of the lithium cation, which is less likely to interfere with common electrolyte panels than sodium or potassium. However, it is crucial to consider that the introduction of lithium would preclude the use of the same sample for monitoring lithium levels in patients undergoing lithium therapy.[19][35]

Protocol for Use as an Anticoagulant:

-

Preparation of Anticoagulant Solution: Prepare a sterile aqueous solution of Dilithium EDTA. The recommended concentration is typically around 1.5-2.0 mg per mL of whole blood.

-

Coating of Blood Collection Tubes: Aliquot the appropriate volume of the Dilithium EDTA solution into vacuum blood collection tubes and evaporate the water to leave a thin film of the anticoagulant.

-

Blood Collection: Collect the blood sample directly into the prepared tube.

-

Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant to prevent clotting.[6]

Other Potential Applications

-

Stabilizer in Formulations: By chelating trace metal ions that can catalyze degradation reactions, Dilithium EDTA can potentially be used to enhance the stability of pharmaceutical formulations.

-

Enzyme Inhibition: Many enzymes, particularly metalloproteases, require divalent cations for their activity. Dilithium EDTA can be used in buffers to inhibit these enzymes and protect proteins of interest from degradation.

Safety, Handling, and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Use in a well-ventilated area.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Dilithium EDTA is likely hygroscopic and should be protected from moisture.[9]

-

Toxicity: EDTA and its common salts have low acute toxicity. Lithium salts, in general, can be toxic at high concentrations, and appropriate care should be taken to avoid ingestion and inhalation.

Conclusion

This compound is a chelating agent with properties that make it a potentially valuable tool for researchers, particularly in applications where the introduction of sodium or potassium is undesirable. While its use is not as widespread as other EDTA salts, a thorough understanding of its synthesis, properties, and potential applications allows for its informed consideration in experimental design. This guide provides a foundational understanding to enable researchers to explore the utility of Dilithium EDTA in their work.

References

-

Shanghai Tenghu Biotechnology Co., Ltd. (n.d.). The uses of lithium heparin. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR spectra of (a) free EDTA, (b) the YEDTA 1− complex, and (c) the... [Image]. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2019). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Reflectance FTIR spectroscopic analysis of metal complexation to EDTA and EDDS. Retrieved from [Link]

-

PubMed. (2010). Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - l-(+)-Lactic acid, lithium salt. Retrieved from [Link]

-

Clinical Chemistry. (1998). Positive Interference in Lithium Determinations From Clot Activator in Collection Container. Retrieved from [Link]

-

Study.com. (n.d.). Sodium vs. Lithium Heparin Tubes | Overview & Differences. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of Na2-EDTA (A); GCS (B); GCS-EDTA (C) synthesized... [Image]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Retrieved from [Link]

-

Study.com. (n.d.). Video: Sodium vs. Lithium Heparin Tubes | Overview & Differences. Retrieved from [Link]

-

Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. Retrieved from [Link]

-

Blog. (2025). What is the role of lithium heparin tubes in research blood collection? Retrieved from [Link]

-

Siny Medical. (2023). The Lithium Heparin Tube Treatment for Blood Collection. Retrieved from [Link]

- Google Patents. (n.d.). CN1190413C - Production method of EDTA complex metal salt.

-

IJPPR. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of EDTA, CS, CS-EDTA-NPs and Ag-CSNPs. [Image]. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation. Retrieved from [Link]

-

Chymist. (n.d.). Synthesis of EDTA. Retrieved from [Link]

-

ACS Publications. (n.d.). Metal Complexes of EDTA: An Exercise in Data Interpretation. Retrieved from [Link]

-

Research Collection. (n.d.). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of iron(III) EDTA complex, Na[Fe(EDTA].3H2O. Retrieved from [Link]

-

Solubility of Things. (n.d.). Disodium EDTA. Retrieved from [Link]

- Google Patents. (n.d.). CN1426998A - Production method of EDTA complex metal salt.

-

Biochemistry and Cell Biology. (n.d.). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Retrieved from [Link]

-

ResearchGate. (n.d.). EDTA as a chelating agent in quantitative H-NMR of biologically important ions. Retrieved from [Link]

-

Biochemistry and Cell Biology. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR spectra of (a) free EDTA, (b) the YEDTA 1− complex, and (c) the... [Image]. Retrieved from [Link]

- Google Sites. (n.d.). Chempendix - Formation Constants for metal-EDTA Complexes.

-

Reddit. (2017). EDTA solution. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is The Role Of EDTA In Complexometric Titrations? [Video]. YouTube. Retrieved from [Link]

-

Niran Chemical. (2025). Disodium EDTA Storage Conditions & Shelf Life | Packaging Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Contrast of EDTA complexometric titration and oxalate gravimetric method in determination of calcium in lithium salts. Retrieved from [Link]

-

Scribd. (n.d.). Complexometric Titration With Edta. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Complexation Titration. Retrieved from [Link]

-

Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Is EDTA and EDTA disodium salt the same. Retrieved from [Link]

-

Niran Chemical. (2025). EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use. Retrieved from [Link]

-

ResearchGate. (n.d.). Interference of Lithium in Measuring Magnesium by Complexometry: Discussions of the Mechanism. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]

- 6. Common Questions About the Use of Lithium Heparin in Blood Collection Tubes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. CN1190413C - Production method of EDTA complex metal salt - Google Patents [patents.google.com]

- 16. CN1426998A - Production method of EDTA complex metal salt - Google Patents [patents.google.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. study.com [study.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. rjpdft.com [rjpdft.com]

- 25. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. youtube.com [youtube.com]

- 30. scribd.com [scribd.com]

- 31. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. What is the role of lithium heparin tubes in research blood collection? - Blog - Yongkang Medical [china-yongkang.com]

- 34. sinymedical.com [sinymedical.com]

- 35. Positive interference in lithium determinations from clot activator in collection container - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 37. static.cymitquimica.com [static.cymitquimica.com]

- 38. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Dilithium Salt (Li₂EDTA): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethylenediaminetetraacetic acid dilithium salt (Li₂EDTA), a chelating agent with significant applications in various scientific disciplines. From its fundamental chemical structure to its practical use in experimental settings, this document serves as a technical resource for professionals in research and drug development.

Introduction to Li₂EDTA

Ethylenediaminetetraacetic acid (EDTA) is a well-established aminopolycarboxylic acid known for its ability to sequester metal ions.[1][2] The dilithium salt of EDTA, with the chemical formula C₁₀H₁₄N₂O₈Li₂, is a specific formulation that offers unique properties for various biochemical and research applications.[3] Like other EDTA salts, its primary function lies in its high affinity for metal cations, forming stable, water-soluble complexes.[1][4] This action is crucial in controlling the activity of metal ions in solution, which can otherwise interfere with sensitive experimental systems.[4]

Li₂EDTA is particularly valuable in contexts where the introduction of sodium or potassium ions is undesirable. As a biochemical reagent, it is utilized in a range of life science research applications.[5][6]

Chemical and Structural Properties

Molecular Structure:

The core structure of the EDTA molecule consists of an ethylenediamine backbone with four carboxymethyl groups (-CH₂COOH).[1] In the dilithium salt form, two of the acidic protons of the carboxylic acid groups are replaced by lithium ions.[3]

Below is a diagram illustrating the basic structure of the EDTA anion.

Caption: Chemical structure of the EDTA anion.

Physicochemical Properties:

A summary of the key physicochemical properties of Li₂EDTA is presented in the table below.

| Property | Value | Source |

| CAS Number | 14531-56-7 | [3][5] |

| Molecular Formula | C₁₀H₁₄N₂O₈Li₂ | [3] |

| Molecular Weight | 304.11 g/mol | [3] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water | [5] |

The Principle of Chelation

The functionality of Li₂EDTA is centered around the process of chelation.[2] The EDTA anion can act as a hexadentate ligand, meaning it can form up to six bonds with a single metal ion—two from the nitrogen atoms and one from each of the four carboxylate groups.[7][8] This multi-pronged "claw-like" grip on the metal ion results in the formation of a highly stable, water-soluble complex.[2][9]

The stability of these metal-EDTA complexes is a key feature, making EDTA and its salts highly effective at controlling metal ion activity in a solution.[4] This is particularly important in biological systems and drug formulations where free metal ions can catalyze undesirable reactions.[10]

The chelation process can be visualized as follows:

Caption: Diagram of the Li₂EDTA chelation mechanism.

Applications in Research and Drug Development

The ability of Li₂EDTA to sequester metal ions makes it a valuable tool in various research and development applications.

a) Enzyme Inhibition: Many enzymes, particularly metalloproteases, require divalent cations like zinc or calcium for their activity.[11][12] By chelating these essential cofactors, Li₂EDTA can effectively inhibit enzymatic reactions. This is crucial in protocols where preventing proteolysis is necessary to maintain the integrity of protein samples.

b) Anticoagulant: In hematological studies, EDTA salts are widely used as anticoagulants.[11][12] They prevent blood clotting by chelating calcium ions, which are essential for the coagulation cascade. The use of the dilithium salt can be advantageous in specific analytical procedures where sodium or potassium may interfere.

c) Buffers and Reagents: Li₂EDTA can be a component of various biological buffers and reaction mixtures to prevent the degradation of DNA, RNA, and proteins by metal-dependent nucleases and proteases.[12] Its solubility in water makes it easy to incorporate into aqueous solutions.[5]

d) Drug Formulation: In drug development, controlling metal ion concentrations is often critical for the stability and efficacy of a pharmaceutical formulation.[13] Trace metal impurities can catalyze the degradation of active pharmaceutical ingredients (APIs). Li₂EDTA can act as a stabilizer by chelating these metal ions.

e) Sol-Gel Synthesis: EDTA has been employed as a chelating agent in the sol-gel synthesis of materials for lithium-ion batteries, demonstrating its utility in advanced materials science relevant to various technological applications.[14]

Experimental Protocol: Preparation of a 0.5 M Li₂EDTA Stock Solution

This protocol outlines the steps for preparing a standard 0.5 M stock solution of Li₂EDTA for general laboratory use.

Materials:

-

This compound (Li₂EDTA)

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

pH meter

-

Concentrated lithium hydroxide (LiOH) or hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Weighing: Accurately weigh out the required amount of Li₂EDTA for the desired volume of the final solution. For 100 mL of a 0.5 M solution, this would be approximately 15.2 grams (based on a molecular weight of 304.11 g/mol ).

-

Dissolution: Add the weighed Li₂EDTA to a beaker containing approximately 80% of the final volume of deionized water.

-

Stirring: Place the beaker on a magnetic stirrer and begin stirring. The salt may not fully dissolve initially.

-

pH Adjustment: The solubility of EDTA salts is highly dependent on pH.[12] For complete dissolution, the pH of the solution generally needs to be adjusted to around 8.0. Slowly add a concentrated solution of LiOH while monitoring the pH. Add the LiOH dropwise until the Li₂EDTA is fully dissolved. If the initial pH is too high, it can be adjusted downwards with dilute HCl.

-

Final Volume: Once the salt is completely dissolved and the pH is stable at the desired level, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

-

Storage: Store the 0.5 M Li₂EDTA stock solution at room temperature. For long-term storage, refrigeration at 4°C is recommended.[12]

Conclusion

This compound is a versatile and effective chelating agent with important applications in research, diagnostics, and drug development. Its ability to form stable complexes with metal ions allows for precise control over their activity in sensitive biological and chemical systems. Understanding the fundamental principles of its structure and chelation chemistry is essential for its effective application in a professional laboratory setting.

References

-

MedChemExpress. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagent.

-

ECHEMI. 14531-56-7, EDTA dilithium salt Formula.

-

Invivochem. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagents | 14531-56-7.

-

LGC Standards. Buy Online CAS Number 14531-56-7 - TRC - this compound.

-

Wikipedia. Ethylenediaminetetraacetic acid.

-

Wikipedia. Chelation.

-

ResearchGate. Crystal Structure of Lithium Di(thiourea)ethylenediaminetetraacetatobismuthate(III) Hydrate LiBi(Edta)(Tu)2 5.5H2O | Request PDF.

-

PubMed. Lithium Ions as Modulators of Complex Biological Processes: The Conundrum of Multiple Targets, Responsiveness and Non-Responsiveness, and the Potential to Prevent or Correct Dysregulation of Systems during Aging and in Disease.

-

The Chem Connections Homepage. General Concepts of the Chemistry of Chelation.

-

ResearchGate. EDTA chelates from lithium to uranium surveyed by deposited data of crystal structures.

-

ResearchGate. Crystal structure of dilithium ethylenediammonium bis[sulfate], (C2N2H10)L12(SO4)2.

-

University of Wisconsin-La Crosse. Synthesis of EDTA.

-

BenchChem. An In-depth Technical Guide to the Solubility of EDTA in Different Laboratory Solvents.

-

Janusz Ryczkowski. EDTA synthesis and selected applications.

-

Chemistry LibreTexts. 3.1.1: Chelating Ligands.

-

PMC. Applications of artificial intelligence in drug development using real-world data.

-

PubChem. Ethylenediaminetetraacetate.

-

ResearchGate. EDTA as chelating agent for sol-gel synthesis of spinel LiMn 2 O 4 cathode material for lithium batteries | Request PDF.

-

YouTube. Lecture 32 Complex Ions and Chelation.

-

Sigma-Aldrich. EDTA, Disodium Salt, Dihydrate, Molecular Biology Grade.

-

European Pharmaceutical Review. Applications in drug development.

-

ResearchGate. Growth and Characterization of Ethylene Diamine Tetra Acetate (EDTA) Doped Lithium Sulphate Monohydrate Crystals.

-

EBSCO. Chelation | Research Starters.

-

Sigma-Aldrich. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate (E6511) - Product Information Sheet.

-

Sigma-Aldrich. Ethylenediaminetetraacetic acid disodium salt dihydrate (E5513) - Product Information Sheet.

-

PubChem. Ethylenediaminetetraacetic Acid.

-

PubMed Central. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine.

-

YouTube. REdI 2024 | D2S05 - Artificial Intelligence/Machine Learning: The New Frontier of Drug Development.

-

Slideshare. AI applications in life sciences - drug development | PPTX.

Sources

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. Chelation - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagents | 14531-56-7 | Invivochem [invivochem.com]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Lithium Ions as Modulators of Complex Biological Processes: The Conundrum of Multiple Targets, Responsiveness and Non-Responsiveness, and the Potential to Prevent or Correct Dysregulation of Systems during Aging and in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Ethylenediaminetetraacetic acid dilithium salt CAS number

An In-Depth Technical Guide to Ethylenediaminetetraacetic Acid Dilithium Salt

This guide provides a comprehensive technical overview of this compound (Dilithium EDTA), a specialized chelating agent of significant interest to researchers, scientists, and professionals in drug development. Moving beyond basic data, this document delves into the causality behind its applications, offering field-proven insights into its synthesis, mechanism, and analytical validation.

Introduction: Beyond Standard Chelators

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of coordination chemistry, widely recognized for its exceptional ability to sequester di- and trivalent metal cations.[1][2] While its disodium and dipotassium salts are ubiquitous in laboratories as anticoagulants and enzyme inhibitors, the dilithium salt offers a unique alternative for specific applications where the presence of sodium or potassium ions could interfere with experimental systems. As a biochemical reagent, Dilithium EDTA provides the powerful chelating function of the EDTA moiety while introducing lithium, a cation with distinct physical and biological properties.[3][4] This guide elucidates the core attributes of Dilithium EDTA, identified by its CAS Number: 14531-56-7 .[3][4][5][6]

Physicochemical and Structural Properties

The utility of Dilithium EDTA is grounded in its specific chemical structure and physical characteristics. It is a salt composed of two lithium cations and the dianion of ethylenediaminetetraacetic acid.

Caption: Chemical Structure of Dilithium EDTA.

Table 1: Core Physicochemical Properties of Dilithium EDTA

| Property | Value | Source(s) |

| CAS Number | 14531-56-7 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₄Li₂N₂O₈ | [6] |

| Molecular Weight | ~304.1 g/mol | [5][6] |

| Appearance | White crystalline solid | Inferred from other EDTA salts |

| Topological Polar Surface Area | 161 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 10 | [6] |

| Rotatable Bond Count | 9 | [6] |

Mechanism of Action: The Principle of Hexadentate Chelation

The functionality of Dilithium EDTA stems from the ability of the ethylenediaminetetraacetate anion (EDTA⁴⁻) to act as a hexadentate ("six-toothed") ligand. It envelops a single metal ion, forming an exceptionally stable, water-soluble complex. This action is achieved through coordinate bonds formed by its two amine nitrogens and four carboxylate oxygens.[1] This sequestration effectively removes free metal ions from solution, preventing them from participating in other reactions, such as enzymatic catalysis or blood coagulation.[2][7]

Caption: EDTA forming a stable octahedral complex with a metal ion (M²⁺).

Synthesis and Manufacturing

While large-scale industrial synthesis focuses on tetrasodium EDTA from ethylenediamine, formaldehyde, and sodium cyanide, specialty salts like Dilithium EDTA are typically prepared via a subsequent salt-exchange reaction.[1]

Proposed Protocol: Synthesis of Dilithium EDTA from EDTA Acid

This protocol describes a laboratory-scale synthesis based on the neutralization of the free acid form of EDTA (H₄EDTA) with a stoichiometric amount of lithium hydroxide (LiOH).

Materials:

-

Ethylenediaminetetraacetic acid (H₄EDTA)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

High-purity deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

pH meter

-

Filtration apparatus

Step-by-Step Methodology:

-

Slurry Preparation: Suspend 1 mole of H₄EDTA (292.24 g) in 1 L of deionized water in a 2 L beaker. The free acid has low water solubility, so this will form a white slurry.

-

Titration with LiOH: Slowly add a solution containing 2 moles of LiOH (e.g., 83.91 g of LiOH·H₂O dissolved in 500 mL of water) to the H₄EDTA slurry under vigorous stirring.

-

pH Monitoring: Monitor the pH of the reaction mixture continuously. The slurry will dissolve as the dilithium salt is formed. The target endpoint is a stable pH between 7.0 and 8.0, indicating the neutralization of two of the four carboxylic acid protons.

-

Heating and Dissolution: Gently heat the mixture to 50-60°C to ensure the reaction goes to completion and all solids dissolve.

-

Precipitation: Once the reaction is complete, cool the clear solution to room temperature. Add 1 L of ethanol to precipitate the Dilithium EDTA salt, which is less soluble in the aqueous-ethanolic mixture.

-

Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake with two portions of 70% ethanol to remove any unreacted starting materials or excess LiOH.

-

Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Caption: Laboratory synthesis workflow for Dilithium EDTA.

Key Applications in Scientific Research

The primary utility of Dilithium EDTA is to chelate divalent cations. The choice of lithium as the counter-ion makes it ideal for applications where sodium or potassium may interfere.

-

Anticoagulation for Specialized Assays: In clinical chemistry and hematology, EDTA salts prevent blood clotting by chelating calcium ions (Ca²⁺), which are essential for the coagulation cascade.[2] Dilithium EDTA can be used in scenarios where subsequent ion-sensitive measurements (e.g., sodium or potassium levels) are required on the same plasma sample, avoiding the contamination that would be caused by Na₂EDTA or K₂EDTA.[8][9]

-

Inhibition of Metalloenzymes: Many enzymes, particularly nucleases (DNases, RNases) and some proteases, require divalent cations like magnesium (Mg²⁺) or manganese (Mn²⁺) as cofactors for their activity.[7] The addition of Dilithium EDTA to buffers for DNA/RNA extraction or protein purification effectively sequesters these cations, inactivating the enzymes and protecting the integrity of the biological macromolecules.[7] This is critical for downstream applications like PCR, sequencing, and Western blotting.

-

Cell Biology and Tissue Culture: EDTA is widely used to detach adherent cells from culture surfaces. It chelates the Ca²⁺ ions that are crucial for the function of cell adhesion molecules like cadherins, causing the cells to detach gently.[7] Dilithium EDTA can serve this purpose in specialized culture systems where lithium ions may be studied for their biological effects or where sodium/potassium concentrations are tightly controlled.

-

Drug Delivery Systems: The chelating properties of EDTA are being explored in advanced drug delivery. A study demonstrated the use of an ammonium EDTA gradient to load the anticancer drug doxorubicin into liposomes.[10] This method resulted in high entrapment efficiency and reduced cardiotoxicity compared to standard methods.[10] This highlights the potential for EDTA salts, including the dilithium variant, to act as formulation aids in creating more stable and less toxic drug delivery vehicles.

Analytical Characterization: HPLC-UV Method

Ensuring the purity and concentration of Dilithium EDTA is critical. A robust method involves pre-column derivatization to form a metal-EDTA complex that can be detected by UV-Vis spectrophotometry, followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Quantification of Dilithium EDTA via Fe(III) Complexation and RP-HPLC

This protocol is adapted from established methods for analyzing EDTA in pharmaceutical substances.[11]

Principle: EDTA forms a highly stable, 1:1 stoichiometric complex with ferric ions (Fe³⁺). This Fe-EDTA complex has a strong UV absorbance, making it easily quantifiable.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of 1 mg/mL Dilithium EDTA in deionized water.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Dilithium EDTA in deionized water to achieve a similar target concentration.

-

Derivatization:

-

To a 10 mL aliquot of both the standard and sample solutions, add 2 mL of a 5 mg/mL ferric chloride (FeCl₃) solution.

-

Heat the mixtures in a water bath at 70°C for 20 minutes to ensure complete complex formation.

-

Allow the solutions to cool to room temperature.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 5% methanol and 95% aqueous buffer (containing an ion-pairing agent like tetrabutylammonium bromide and a sodium acetate buffer, pH 4.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm (optimal for the Fe-EDTA complex).

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the derivatized standard and sample. The Fe-EDTA complex will elute as a distinct peak. Quantify the sample concentration by comparing its peak area to that of the standard.

Caption: Workflow for the analytical quantification of EDTA using HPLC.

Safety, Handling, and Storage

While Dilithium EDTA is a valuable laboratory reagent, proper handling is essential. The safety profile is expected to be similar to other common EDTA salts, with the primary hazards related to eye contact and ingestion.[12][13]

Table 2: Hazard Identification and Safe Handling

| Category | Guideline | Source(s) |

| Hazard Statements | H302+H332: Harmful if swallowed or if inhaled. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure. | [12][14] |

| Precautionary Statements | P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, nitrile gloves, and a lab coat are mandatory. Use a respirator if dust is generated. | [13][15] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [12][13] |

Conclusion

This compound is a potent and highly specific chelating agent that serves as a critical tool for researchers and developers. Its ability to sequester divalent cations is fundamental to its role as an anticoagulant, an enzyme inhibitor, and a cell culture reagent. By providing the well-established functionality of the EDTA molecule with a lithium counter-ion, it enables experiments where the presence of sodium or potassium would be confounding. A thorough understanding of its properties, synthesis, and analytical validation—as detailed in this guide—empowers scientists to leverage its full potential while ensuring experimental integrity and safety.

References

- MedChemExpress. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagent.

- Invivochem. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagents | 14531-56-7.

- LGC Standards. Buy Online CAS Number 14531-56-7 - TRC - this compound.

- ECHEMI. 14531-56-7, EDTA dilithium salt Formula.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Fisher Scientific.

- Wikipedia. Ethylenediaminetetraacetic acid.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethylenediaminetetraacetic Acid.

- Redox. Safety Data Sheet Ethylenediaminetetraacetic acid.

- ChemEurope. Synthesis of EDTA.

- Hubei New Desheng Material Technology Co., Ltd. The difference between EDTA salt and heparin lithium.

- Tianjin Crown Champion Industrial Co., Ltd. What are the applications of EDTA in the biotechnology industry?

- Lippi, G., et al. Contamination of lithium heparin blood by K2-ethylenediaminetetraacetic acid (EDTA)

- Lima-Oliveira, G., et al. Contamination of lithium heparin blood by K2-ethylenediaminetetraacetic acid (EDTA)

- Liu, Y., et al. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient.

- Kumar, P., et al. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique.

Sources

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. The difference between EDTA salt and heparin lithium [vacutaineradditives.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethylenediaminetetraacetic acid dilithium (EDTA dilithium) | Biochemical Assay Reagents | 14531-56-7 | Invivochem [invivochem.com]

- 5. Buy Online CAS Number 14531-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. crownchampion.com [crownchampion.com]

- 8. biochemia-medica.com [biochemia-medica.com]

- 9. Contamination of lithium heparin blood by K2-ethylenediaminetetraacetic acid (EDTA): an experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. redox.com [redox.com]

- 15. nj.gov [nj.gov]

Synthesis of High-Purity Ethylenediaminetetraacetic Acid Dilithium Salt (Li₂EDTA): A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethylenediaminetetraacetic acid dilithium salt (Li₂EDTA). Intended for researchers, scientists, and professionals in drug development, this document outlines a robust and reproducible methodology for the preparation of high-purity Li₂EDTA. The guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, and discusses appropriate analytical techniques for quality control and validation. The causality behind experimental choices is explained to empower the user with a deep understanding of the process.

Introduction: The Significance of EDTA and its Lithium Salt

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that is widely recognized for its exceptional chelating properties.[1][2] Its ability to form stable, water-soluble complexes with a wide range of metal ions has led to its extensive use in various industrial, analytical, and biomedical applications.[1] The salt form of EDTA is often preferred due to its higher solubility in water compared to the free acid form.[3][4] While sodium and potassium salts of EDTA are commonplace, the dilithium salt (Li₂EDTA) holds particular interest, especially in contexts where the presence of sodium or potassium ions may be undesirable and where the unique properties of the lithium cation are of importance. Lithium salts have long been utilized in pharmacology, notably in the treatment of bipolar disorder, and their effects on various biological pathways continue to be an active area of research.[5] The synthesis of high-purity Li₂EDTA is therefore a critical step for its application in specialized research and pharmaceutical development.

This guide will focus on a laboratory-scale synthesis of Li₂EDTA via the direct neutralization of EDTA free acid with lithium hydroxide. This method is favored for its simplicity, high yield, and the ability to produce a product of high purity, free from the byproducts associated with historical methods like the Münz synthesis (contamination with sodium chloride) or the industrial Bersworth process (potential for nitrilotriacetic acid contamination).[1]

Chemical Principles and Synthesis Strategy

The synthesis of dilithium EDTA is fundamentally an acid-base neutralization reaction. EDTA is a tetracarboxylic acid, and for the preparation of the dilithium salt, two of its four carboxylic acid protons are replaced by lithium ions.

Reaction: H₄EDTA + 2 LiOH → Li₂H₂EDTA + 2 H₂O

The choice of lithium hydroxide as the base is crucial as it introduces the desired lithium cation and the only byproduct of the neutralization is water, which can be easily removed. The stoichiometry of the reaction is critical to ensure the formation of the desired dilithium salt.

Caption: Reaction scheme for the synthesis of dilithium EDTA.

Experimental Protocol: Synthesis of Dilithium EDTA

This protocol details the synthesis of high-purity Li₂EDTA from commercially available EDTA free acid and lithium hydroxide monohydrate.

Materials and Reagents

| Reagent | Grade | Supplier |

| Ethylenediaminetetraacetic Acid | ACS Reagent Grade | e.g., Sigma-Aldrich |

| Lithium Hydroxide Monohydrate | ACS Reagent Grade | e.g., Alfa Aesar |

| Deionized Water | Type I | --- |

| Ethanol, 200 Proof | Anhydrous | e.g., Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Dissolution of EDTA:

-

In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 29.22 g (0.1 mol) of ethylenediaminetetraacetic acid (free acid) to 200 mL of deionized water.

-

The EDTA will not fully dissolve at this stage, forming a white slurry.[4]

-

-

Preparation of Lithium Hydroxide Solution:

-

In a separate 250 mL beaker, carefully dissolve 8.39 g (0.2 mol) of lithium hydroxide monohydrate in 100 mL of deionized water. The dissolution of lithium hydroxide is exothermic, so it is advisable to use a borosilicate glass beaker and allow the solution to cool to room temperature.

-

-

Neutralization Reaction:

-

Slowly add the lithium hydroxide solution to the EDTA slurry with continuous stirring. The addition should be done portion-wise to control the temperature of the reaction mixture.

-

As the lithium hydroxide is added, the EDTA will begin to dissolve. The pH of the solution should be monitored throughout the addition. The target pH for the formation of the dilithium salt is in the range of 4-6.[3]

-

Continue stirring for at least one hour after the complete addition of the lithium hydroxide solution to ensure the reaction goes to completion. The solution should become clear.

-

-

Purification by Crystallization:

-

Filter the resulting solution through a 0.45 µm membrane filter to remove any particulate impurities.

-

Transfer the clear filtrate to a large crystallization dish.

-

Initiate crystallization by slowly adding an equal volume of cold anhydrous ethanol to the stirred solution. The Li₂EDTA salt is less soluble in this aqueous-organic mixture and will precipitate out.

-

For optimal crystal formation, allow the solution to stand undisturbed at 4°C overnight.[6]

-

-

Isolation and Drying of the Product:

-

Collect the precipitated white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold 50% (v/v) ethanol-water, followed by a final wash with cold anhydrous ethanol to remove any residual water.

-

Dry the purified Li₂EDTA crystals in a vacuum oven at 60°C to a constant weight.

-

Caption: Workflow for the synthesis and purification of Li₂EDTA.

Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized Li₂EDTA, a panel of analytical techniques should be employed.

Physicochemical Properties

| Property | Expected Result |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, sparingly soluble in ethanol |

| Melting Point | Decomposes at elevated temperatures |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Li₂EDTA should be recorded and compared to a reference spectrum if available. Key characteristic peaks include the broad O-H stretch, C-H stretches, and the prominent carboxylate (COO⁻) asymmetric and symmetric stretching vibrations. The positions of these carboxylate bands are sensitive to the coordinating metal ion.[7][8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in D₂O can confirm the chemical structure of the EDTA backbone. The chemical shifts of the methylene protons in EDTA are known to be influenced by the chelated metal ion, providing a useful diagnostic tool.[12][13][14][15][16]

Elemental Analysis

The elemental composition of the synthesized Li₂EDTA should be determined to confirm the empirical formula (C₁₀H₁₄N₂O₈Li₂). The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and lithium should be in close agreement with the theoretical values.

| Element | Theoretical wt% |

| Carbon | 39.50% |

| Hydrogen | 4.64% |

| Nitrogen | 9.21% |

| Lithium | 4.56% |

| Oxygen | 42.08% |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to assess the purity of the Li₂EDTA and to detect any unreacted EDTA or other impurities.

-

Titration: A complexometric titration with a standardized solution of a metal ion (e.g., Zn²⁺) can be used to determine the purity of the synthesized Li₂EDTA.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of high-purity this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can confidently produce Li₂EDTA of a quality suitable for demanding applications. The emphasis on understanding the underlying chemical principles ensures that the user can adapt and troubleshoot the process as needed.

References

-

EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. (2020). Biochemistry and Cell Biology. [Link]

-

Eshraghi, F., & Nezamzadeh-Ejhieh, A. (n.d.). a FTIR spectra of EDTA and the raw CpN and its modified sample. b... ResearchGate. [Link]

-

The NMR spectra of (a) free EDTA, (b) the YEDTA 1− complex, and (c) the... ResearchGate. (n.d.). [Link]

-

EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. (n.d.). [Link]

-

Dynamic NMR of Intramolecular Exchange Processes in EDTA Complexes of Sc3+, Y3+, and La3+. (n.d.). ACS Publications. [Link]

-

Reflectance FTIR spectroscopic analysis of metal complexation to EDTA and EDDS. (2007). ResearchGate. [Link]

-

Sawyer, D. T., & Paulsen, P. J. (1959). Properties and Infrared Spectra of Ethylenediaminetetraacetic Acid Complexes. II. Chelates of Divalent Ions. Journal of the American Chemical Society. [Link]

-

Sawyer, D. T., & Paulsen, P. J. (1958). Properties and Infrared Spectra of Ethylenediaminetetraacetic Acid Complexes. I. Alkaline Earth Chelates. Journal of the American Chemical Society. [Link]

-

Synthesis of EDTA. (n.d.). [Link]

-

Infrared Spectra of Ethylenediaminetetraacetic Acid (EDTA). (n.d.). ACS Publications. [Link]

-

Exploring the Synthesis and Chemical Properties of EDTA. (n.d.). [Link]

-

Ryczkowski, J. (n.d.). EDTA 9 synthesis and selected applications. Biblioteka Nauki. [Link]

-

How to create an EDTA buffer at pH 8 using free-acid form and not neutralizing with NaOH or KOH? (2018). ResearchGate. [Link]

-

Synthesis of iron(III) EDTA complex, Na[Fe(EDTA].3H2O. (n.d.). [Link]

-

Ethylenediaminetetraacetic acid. (n.d.). Wikipedia. [Link]

-

How to neutralize EDTA present in protein sample for Ni-NTA purification. (2021). ResearchGate. [Link]

-

Lima-Oliveira, G., Salvagno, G. L., Danese, E., Brocco, G., Guidi, G. C., & Lippi, G. (2014). Contamination of lithium heparin blood by K2-ethylenediaminetetraacetic acid (EDTA): an experimental evaluation. Biochemia medica, 24(3), 359–367. [Link]

-

Crystallization Kinetics of Lithium Carbonate in a Continuous Stirred-Tank Crystallizer. (2022). MDPI. [Link]

-

Does EDTA dissolve in water? (n.d.). Quora. [Link]

-

Crystallization, Small Scale. (2021). YouTube. [Link]

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ethylenediaminetetraacetic acid disodium salt(139-33-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethylenediaminetetraacetic Acid Dilithium Salt (Li2EDTA)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethylenediaminetetraacetic acid (EDTA) and its salts are indispensable chelating agents in the pharmaceutical sciences, utilized for their ability to enhance the stability and bioavailability of drug formulations. While the disodium and calcium disodium salts are well-documented, the dilithium salt of EDTA (Li2EDTA) presents unique characteristics that warrant a dedicated examination of its solubility. This technical guide provides a comprehensive overview of the solubility of Ethylenediaminetetraacetic acid dilithium salt, addressing the current landscape of available data and, more critically, furnishing a detailed framework for its empirical determination. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize Li2EDTA in their work. We will delve into the physicochemical properties of Li2EDTA, the theoretical underpinnings of its solubility, detailed experimental protocols for solubility assessment, and its practical applications in drug development, with a focus on enhancing formulation stability and bioavailability.

Introduction: The Significance of Li2EDTA in Pharmaceutical Development

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid renowned for its capacity to form stable, water-soluble complexes with a wide array of metal ions.[1] This chelating prowess makes EDTA and its salts invaluable excipients in pharmaceutical formulations, where they act as stabilizers by sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). Furthermore, by binding to metal ions, EDTA can improve the dissolution of certain drugs and enhance their overall bioavailability.[2]

While various EDTA salts are commercially available, the dilithium salt (Li2EDTA) holds particular interest in specific research and formulation contexts. The choice of the cation (e.g., lithium, sodium, potassium) can influence the salt's physicochemical properties, including its solubility and potential interactions within a formulation. A thorough understanding of Li2EDTA's solubility is therefore paramount for its effective and predictable application.

This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for Li2EDTA. In lieu of extensive datasets, this document provides a robust framework for the in-house determination of Li2EDTA solubility, empowering researchers to generate the precise data needed for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of Li2EDTA is essential for any solubility study.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Li2EDTA, Dilithium EDTA | - |

| CAS Number | 14531-56-7 | |

| Molecular Formula | C10H14Li2N2O8 | |

| Molecular Weight | 304.11 g/mol | |

| Appearance | Typically a white crystalline powder | General Knowledge |

The structure of the EDTA anion, with its four carboxylate and two amine groups, is the primary determinant of its chelating ability. The lithium cations counterbalance the charge of the deprotonated carboxylic acid groups.

Figure 1: 2D structure of this compound.

Core Principles Governing the Solubility of Li2EDTA

The solubility of Li2EDTA, like other EDTA salts, is governed by several key factors, with pH being the most influential.

The Profound Impact of pH on Aqueous Solubility

The aqueous solubility of EDTA and its salts is intrinsically linked to the pH of the solution.[3][4] The EDTA molecule has four carboxylic acid groups and two amine groups, which can be protonated or deprotonated depending on the pH. The fully protonated form of EDTA is sparingly soluble in water. As the pH increases, the carboxylic acid groups deprotonate, leading to a more charged and thus more water-soluble species.[3]

For Li2EDTA, two of the four carboxylic acid protons are replaced by lithium ions. The remaining two carboxylic acid groups can be deprotonated by increasing the pH, which significantly enhances its aqueous solubility. It is anticipated that the solubility of Li2EDTA will be substantially higher at a neutral to alkaline pH compared to acidic conditions.

The Role of Temperature

Solubility in Organic Solvents

The solubility of ionic compounds like Li2EDTA in organic solvents is generally much lower than in water. However, some solubility can be expected in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, particularly with the aid of heating or the addition of a small amount of water.[5][6] For drug development purposes, understanding the solubility in these solvents is crucial for preparing stock solutions for in vitro assays.

Experimental Determination of Li2EDTA Solubility: A Validated Protocol

Given the scarcity of public data, this section provides a detailed, self-validating protocol for determining the equilibrium solubility of Li2EDTA using the widely accepted shake-flask method.[7]

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those specific conditions.

Figure 2: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

4.2.1 Materials and Equipment

-

This compound (Li2EDTA) powder

-

Solvents:

-

Deionized water

-

pH buffers (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for acidic pH, borate buffer for alkaline pH)

-

Organic solvents (e.g., DMSO, ethanol)

-

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-MS)

4.2.2 Protocol for Aqueous Solubility Determination

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure the pH is accurately measured and adjusted at the intended experimental temperature.

-

Sample Preparation: Add an excess amount of Li2EDTA powder to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the prepared buffer into each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time to reach equilibrium by taking samples at various time points.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the supernatant (the clear liquid containing the dissolved Li2EDTA) from the solid by either centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of Li2EDTA using a validated analytical method.

4.2.3 Protocol for Organic Solvent Solubility Determination

The same procedure as for aqueous solubility can be followed for organic solvents. Due to the expected lower solubility, the amount of initial solid and the sensitivity of the analytical method may need to be adjusted.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of Li2EDTA in the supernatant is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable method. Since EDTA itself does not have a strong chromophore, a pre-column or post-column derivatization step, or the formation of a UV-active metal-EDTA complex (e.g., with Cu²⁺ or Fe³⁺), can be employed to enhance detection.[8]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique can be used to quantify the lithium concentration in the supernatant, which can then be stoichiometrically related back to the concentration of Li2EDTA.

-

Complexometric Titration: A classical method where the EDTA in the sample is titrated with a standardized solution of a metal ion (e.g., Zn²⁺, Mg²⁺) in the presence of a metal indicator. This method is more suitable for higher concentrations.

Applications of Li2EDTA in Drug Development

The use of EDTA salts in pharmaceutical formulations is well-established, and the principles apply directly to Li2EDTA.

Enhancing Formulation Stability

Trace metal ions in pharmaceutical formulations can catalyze the degradation of APIs, leading to a loss of potency and the formation of potentially harmful degradants. Li2EDTA can be incorporated into liquid and semi-solid formulations to chelate these metal ions, thereby enhancing the stability and extending the shelf life of the product.[][10]

Improving Drug Bioavailability

For some poorly water-soluble drugs, the formation of a metal complex can increase their solubility and dissolution rate. While this is a more complex application, the chelating properties of Li2EDTA could potentially be leveraged in specific formulation strategies to improve the oral bioavailability of certain drugs.[11] Additionally, by preventing drug degradation in the formulation, Li2EDTA ensures that the intended dose is delivered, which is a prerequisite for predictable bioavailability.

Use in Parenteral Formulations

In parenteral (injectable) formulations, the presence of metal ions can be particularly problematic, leading to precipitation or degradation of the API. Li2EDTA can be used as a stabilizer in these formulations to maintain their clarity and potency.[12][13][14]

Figure 3: Key applications and mechanisms of action of Li2EDTA in pharmaceutical formulations.

Conclusion and Future Perspectives

This compound is a valuable, albeit under-characterized, chelating agent for pharmaceutical applications. While a comprehensive public database of its solubility is currently lacking, this technical guide provides the necessary theoretical background and a robust experimental framework for researchers to determine its solubility in various relevant solvent systems. The principles governing the solubility of other EDTA salts, particularly the strong dependence on pH, provide a solid predictive foundation for the behavior of Li2EDTA.

As the demand for more stable and effective drug formulations continues to grow, a thorough understanding and empirical characterization of excipients like Li2EDTA will be increasingly important. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to confidently incorporate Li2EDTA into their formulation development workflows and unlock its full potential.

References

-

EDTA in Pharmaceuticals: Enhancing Stability and Bioavailability. (URL: [Link])

-

The Critical Role of Disodium EDTA in Pharmaceutical Formulations. (URL: [Link])

-

Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications. (URL: [Link])

-

The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. International Journal of Nanomedicine. (URL: [Link])

-

What are the applications of EDTA in the pharmaceutical industry? - Blog. (URL: [Link])

-

Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

-

Comparing EDTA potassium/sodium base solubility in grams per liter... ResearchGate. (URL: [Link])

-

Annex 4. World Health Organization (WHO). (URL: [Link])

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship.org. (URL: [Link])

-

THE DISSOCIATION OF EDTA AND EDTA- SODIUM S14LTS. (URL: [Link])

-

What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. (URL: [Link])

-

Aqueous Solubility. Creative Biolabs. (URL: [Link])

-

EDTA Solubility in Salt Solutions: Experimental Data and Pitzer's Specific Interaction Model. ResearchGate. (URL: [Link])

-

Effects of Chelating Agents on Trace Metal Speciation and Bioavailability. ResearchGate. (URL: [Link])

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. (URL: [Link])

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. OSTI.GOV. (URL: [Link])

-

Chelating Agents. LiverTox - NCBI Bookshelf. (URL: [Link])

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (URL: [Link])

-

Solubility of drugs in ethanol and dmso. ResearchGate. (URL: [Link])

-

E3: Solubility Constants for Compounds at 25°C. Chemistry LibreTexts. (URL: [Link])

-

Determination of aminopolycarboxylic acids in river water by solid-phase extraction on activated charcoal cartridges and gas chromatography with mass spectrometric detection. Method performance characteristics and estimation of the uncertainty. PubMed. (URL: [Link])

- WO2001087266A1 - Stabilized aqueous suspensions for parenteral use.

-

Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis. PubMed. (URL: [Link])

-

Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. PMC - PubMed Central. (URL: [Link])

-

Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. ResearchGate. (URL: [Link])

-

Effect of a chelating drug on balance and tissue distribution of four essential metals. PubMed. (URL: [Link])

-

Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. ResearchGate. (URL: [Link])

-

A Review on Novel Analytical Techniques Used in Method Development and Validation of Pharmaceuticals. ResearchGate. (URL: [Link])

-

Excipients Use in Parenteral and Lyophilized Formulation Development. (URL: [Link])

-

A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives. PMC. (URL: [Link])

-

Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. (URL: [Link])

-

Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (URL: [Link])

-

a review on analytical method development and validation. International Journal of Pharmaceutical Research & Analysis. (URL: [Link])

-

Analytical Methods. Pacific BioLabs. (URL: [Link])

-

Is EDTA soluble in aqueous medium pH 2-3 ? ResearchGate. (URL: [Link])

-

Can someone explain why EDTA needs basic condition for dissolving? ResearchGate. (URL: [Link])

-

Why is EDTA most soluble at a pH 8? (addition of NaOH). Chemistry Stack Exchange. (URL: [Link])

-

Solubility and physicochemical properties of lithium molybdate-n-butanol-water solutions at 25°C. ResearchGate. (URL: [Link])

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemignition.com [chemignition.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]

- 12. WO2001087266A1 - Stabilized aqueous suspensions for parenteral use - Google Patents [patents.google.com]

- 13. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide on the Stability and Storage of Ethylenediaminetetraacetic Acid Dilithium Salt (Li₂EDTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid dilithium salt (Li₂EDTA) is a crucial chelating agent utilized across various scientific disciplines, including in drug development and as a biochemical reagent for life science research.[1][] Its efficacy is intrinsically linked to its chemical stability and proper storage. This guide provides a comprehensive overview of the critical factors influencing the stability of Li₂EDTA and outlines best practices for its storage and handling to ensure experimental integrity and reproducibility.

Introduction: The Role of Li₂EDTA in Research and Development